molecular formula C22H30N6O2 B2383794 1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide CAS No. 1105213-42-0

1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide

Cat. No. B2383794
CAS RN: 1105213-42-0
M. Wt: 410.522
InChI Key: MWXWJSLIUWAZGD-UHFFFAOYSA-N
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Description

1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H30N6O2 and its molecular weight is 410.522. The purity is usually 95%.
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Scientific Research Applications

N-Dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including structures similar to the compound , have been explored for their clinical applications, mainly for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. The metabolites exhibit a variety of serotonin receptor-related effects, although some remain unexplored despite their use as designer drugs. The pharmacological actions of these derivatives could provide insight into the potential applications of the compound (Caccia, 2007).

DNA Minor Groove Binders

Compounds structurally related to the queried chemical have been studied for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These findings suggest potential research applications in understanding DNA interactions, which could be relevant for the compound , given its structural similarity (Issar & Kakkar, 2013).

Cytochrome P450 Isoform Inhibitors

Understanding the selectivity of chemical inhibitors for cytochrome P450 isoforms is crucial for predicting drug-drug interactions. Research in this area highlights the significance of chemical structures in modulating enzyme activity, which could inform the metabolic profile and research applications of the compound of interest (Khojasteh et al., 2011).

Antitubercular Activity

Derivatives similar to the queried compound have been evaluated for their anti-tubercular activity, displaying efficacy comparable to existing treatments. This suggests potential research applications in the development of novel anti-tubercular agents (Asif, 2014).

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-26-12-14-28(15-13-26)25-22(29)18-4-3-11-27(16-18)21-10-9-20(23-24-21)17-5-7-19(30-2)8-6-17/h5-10,18H,3-4,11-16H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXWJSLIUWAZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide

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